molecular formula C11H10N2O4 B13862708 Methyl 6-methoxy-4-oxo-3,4-dihydroquinazoline-8-carboxylate

Methyl 6-methoxy-4-oxo-3,4-dihydroquinazoline-8-carboxylate

Cat. No.: B13862708
M. Wt: 234.21 g/mol
InChI Key: OGCOWPYGWVIYQC-UHFFFAOYSA-N
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Description

Methyl 6-methoxy-4-oxo-3,4-dihydroquinazoline-8-carboxylate is a heterocyclic compound belonging to the quinazolinone family. Quinazolinones are known for their diverse biological activities and are widely studied in medicinal chemistry. This compound is characterized by its fused ring structure, which includes a quinazoline core with various functional groups attached.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of methyl 6-methoxy-4-oxo-3,4-dihydroquinazoline-8-carboxylate typically involves the Niementowski reaction, which is a well-known method for preparing quinazolinone derivatives. This reaction involves the condensation of anthranilic acid derivatives with amides under acidic conditions .

Another approach involves the use of green chemistry techniques, such as microwave-induced synthesis and deep eutectic solvents (DES). For example, the synthesis can be carried out in two steps: first, the formation of 2-mercapto-3-(3-methoxyphenyl)quinazolin-4(3H)-one in choline chloride:urea DES, followed by S-alkylation in a microwave-induced reaction .

Industrial Production Methods

Industrial production methods for this compound are not well-documented, but they likely involve scaling up the laboratory synthesis methods. The use of continuous flow reactors and optimization of reaction conditions can enhance the efficiency and yield of the industrial process.

Chemical Reactions Analysis

Types of Reactions

Methyl 6-methoxy-4-oxo-3,4-dihydroquinazoline-8-carboxylate undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles like amines and thiols. Reaction conditions vary depending on the desired product but often involve controlled temperatures and pH levels .

Major Products Formed

The major products formed from these reactions include various quinazoline derivatives with different functional groups, which can exhibit diverse biological activities .

Scientific Research Applications

Methyl 6-methoxy-4-oxo-3,4-dihydroquinazoline-8-carboxylate has several scientific research applications:

Mechanism of Action

The mechanism of action of methyl 6-methoxy-4-oxo-3,4-dihydroquinazoline-8-carboxylate involves its interaction with specific molecular targets and pathways. Quinazolinone derivatives are known to inhibit various enzymes and receptors, such as tyrosine kinases and phosphodiesterases. These interactions can lead to the modulation of cellular signaling pathways, resulting in anti-inflammatory, anticancer, and antimicrobial effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Methyl 6-methoxy-4-oxo-3,4-dihydroquinazoline-8-carboxylate is unique due to its specific functional groups and their positions on the quinazoline ring.

Properties

Molecular Formula

C11H10N2O4

Molecular Weight

234.21 g/mol

IUPAC Name

methyl 6-methoxy-4-oxo-3H-quinazoline-8-carboxylate

InChI

InChI=1S/C11H10N2O4/c1-16-6-3-7-9(12-5-13-10(7)14)8(4-6)11(15)17-2/h3-5H,1-2H3,(H,12,13,14)

InChI Key

OGCOWPYGWVIYQC-UHFFFAOYSA-N

Canonical SMILES

COC1=CC2=C(C(=C1)C(=O)OC)N=CNC2=O

Origin of Product

United States

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